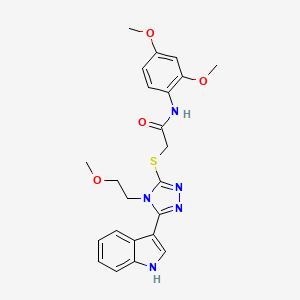![molecular formula C19H15BrO5 B2897155 Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-11-3](/img/structure/B2897155.png)
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as BRD0705, is a small molecule inhibitor that has been developed to target certain proteins in the human body. This molecule has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms
The study by Piccoli et al. (2012) examines the role of orexin receptors in compulsive food consumption, particularly in binge eating disorders. Though the specific compound is not directly studied, related benzofuran derivatives were evaluated for their potential in modulating feeding behaviors, suggesting a broader pharmacological interest in benzofuran compounds for treating compulsive eating behaviors (Piccoli et al., 2012).
Pharmacologically Active Benzothiophen Derivatives
Chapman et al. (1971) discuss the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, showcasing the chemical versatility of benzofuran-related structures in synthesizing pharmacologically active compounds. This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents (Chapman et al., 1971).
Analgesic and Anti-inflammatory Activities
Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles, demonstrating their potential analgesic and anti-inflammatory activities. This study underscores the relevance of benzofuran derivatives in creating compounds with significant pharmacological activities (Kenchappa & Bodke, 2020).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which included a step involving a benzofuran derivative. This research contributes to the development of new therapeutic agents for diseases such as HIV, showcasing the compound's utility in complex organic synthesis (Ikemoto et al., 2005).
Cyclization of Benzofuran Derivatives
Lisowskaya et al. (2006) explored the cyclization of certain benzofuran derivatives, demonstrating the chemical reactivity and potential for creating novel organic compounds with unique structures. This type of research is crucial for advancing organic chemistry and developing new materials and drugs (Lisowskaya et al., 2006).
Orientations Futures
The future directions for this compound could involve further studies into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the biological and pharmacological activities of related compounds , it could also be interesting to explore potential applications in medical or pharmaceutical contexts.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in these diseases.
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound likely affects biochemical pathways involved in the diseases it targets. For instance, in the case of antileishmanial activity, the compound may interact with the Leishmania major pteridine reductase 1 (Lm-PTR1), a key enzyme in the folate pathway . The compound’s interaction with this enzyme could disrupt the parasite’s ability to synthesize folate, a crucial nutrient.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed target Lm-PTR1 as suggested, it could potentially inhibit the growth of Leishmania parasites, leading to a reduction in disease symptoms .
Propriétés
IUPAC Name |
methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBEJJKBZKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

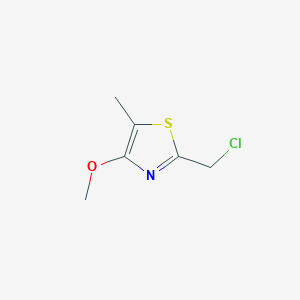
![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)
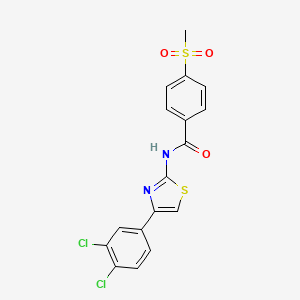
![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)
![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)
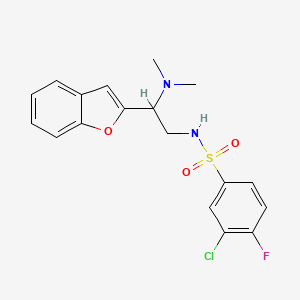

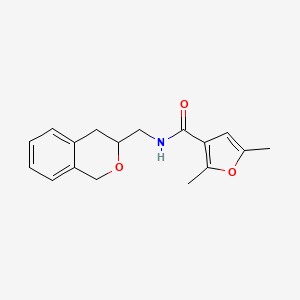
![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

